ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that incorporates several functional groups, including adamantane, fluorophenyl, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantane with acyl chlorides to form adamantane amides . The thiophene ring is then introduced through a series of reactions involving halogenation and subsequent substitution reactions . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used as bases in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate lipid membranes, facilitating its delivery to target sites . The fluorophenyl group may interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug.
Uniqueness
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the fluorophenyl group distinguishes it from other adamantane derivatives, potentially offering enhanced efficacy and selectivity in its applications .
Properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O4S/c1-3-33-24(31)20-14(2)21(22(30)28-19-7-5-4-6-18(19)27)34-23(20)29-25(32)26-11-15-8-16(12-26)10-17(9-15)13-26/h4-7,15-17H,3,8-13H2,1-2H3,(H,28,30)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKRJUYGWZIVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387139 |
Source
|
Record name | Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)amino]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-11-7 |
Source
|
Record name | Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)amino]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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